molecular formula C23H19NO3 B1663359 1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione CAS No. 620931-38-6

1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione

Cat. No. B1663359
CAS RN: 620931-38-6
M. Wt: 357.4 g/mol
InChI Key: OUBWMJOLFSXASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione, also known as BMD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BMD is a heterocyclic compound that contains a benzyl group, a methyl group, and an indoline-2,3-dione moiety.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives are synthesized through various methods, including condensation reactions and Mannich reactions. For example, Halim and Ibrahim (2017) described the synthesis of a derivative using Density Functional Theory (DFT) calculations and spectral data analysis (Halim & Ibrahim, 2017).

  • Crystal Structure and Quantum Chemical Calculations : Detailed crystal structure analysis and quantum chemical calculations have been performed on similar compounds, as shown in the work of Abdel El‐wahab et al. (2021), providing insights into the molecular structures and stabilities of these compounds (Abdel El‐wahab et al., 2021).

Applications in Chemistry and Materials Science

  • Nonlinear Optical (NLO) Properties : Compounds like 1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione have been studied for their nonlinear optical properties, which are essential for various applications in photonics and optoelectronics. This was explored by Halim and Ibrahim through DFT calculations and experimental studies (Halim & Ibrahim, 2017).

  • Corrosion Inhibition : Some derivatives have shown potential as corrosion inhibitors for metals in acidic media. For instance, Aouine et al. (2011) synthesized derivatives and studied their corrosion inhibiting activity, which is significant for industrial applications (Aouine et al., 2011).

  • Pharmaceutical Applications : While detailed information on drug use and dosage is excluded, it's worth noting that related compounds have been explored for potential pharmaceutical applications, such as in the study of anti-HIV activity by Tang et al. (2015) (Tang et al., 2015).

  • Polymer Chemistry : The compound's derivatives have been used in polymer chemistry. Wang and Feng (1997) investigated the use of a derivative in the synthesis of poly(glycolic acid-alt-l-aspartic acid), highlighting its role in increasing polymer hydrophilicity (Wang & Feng, 1997).

properties

IUPAC Name

5-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBWMJOLFSXASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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